1-(3,4-Difluorophenyl)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(3,4-Difluorophenyl)-2-methylpropan-1-ol” were not found, there are studies on the synthesis of related compounds. For instance, a study reported the asymmetric production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol from 2-chloro-1-(3,4-difluorophenyl)ethanone in a monophasic aqueous system .
Scientific Research Applications
Biofuel Production
1-(3,4-Difluorophenyl)-2-methylpropan-1-ol, a derivative of 2-methylpropan-1-ol, has been studied for its potential applications in biofuel production. Research has shown the conversion of glucose to isobutanol (a form of 2-methylpropan-1-ol) through a modified amino acid pathway in recombinant organisms. Especially significant is the achievement of anaerobic isobutanol production at 100% theoretical yield in Escherichia coli, overcoming previous limitations related to cofactor imbalances in the pathway enzymes. This advancement is pivotal for making biofuel production processes economically competitive (Bastian et al., 2011).
Chiral Intermediate Synthesis
The compound has been identified as a critical chiral intermediate in the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes. Innovative processes involving ketoreductase have enabled the transformation of related compounds into chiral alcohols with high enantioselectivity and yield. This advancement not only enhances the efficiency of drug synthesis but also contributes to greener and more environmentally sound production methods (Guo et al., 2017).
Biocatalytic Reduction
The biocatalytic reduction of derivatives of this compound has been explored for synthesizing pharmaceutical intermediates with high precision. Candida parapsilosis, a microorganism, has been identified to convert related compounds to their respective alcohols with exceptional conversion rates and enantioselectivity. This bioconversion process presents a cost-effective and high-yielding method for synthesizing pharmaceutical intermediates, crucial for the mass production of certain drugs (Singh et al., 2016).
Future Directions
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYXACFXBRIOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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